Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
Overview
Description
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a synthetic chemical compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . This compound is known for its applications in various fields, including wastewater treatment and as a precursor for the production of other chemicals .
Preparation Methods
The synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate involves several steps. One common method includes the methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, optionally in the presence of tetrabutylammonium bromide (TBAB), to obtain 4-amino-2-methoxy methyl benzoate. This intermediate is then oxidized using an oxidizing agent such as sodium tungstate or ammonium molybdate to produce the final compound . Another method involves a series of reactions including methylation, thiocyanation, ethylation, oxidation, and hydrolysis . These methods are efficient and suitable for large-scale production due to their simplicity and high yield .
Chemical Reactions Analysis
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium tungstate or ammonium molybdate.
Reduction: It can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include dimethyl sulfate, sodium tungstate, ammonium molybdate, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate has several scientific research applications:
Biology: The compound is utilized in various biological studies due to its unique chemical properties.
Industry: The compound is employed in wastewater treatment processes and other industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its activity, particularly in inhibiting certain enzymes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate can be compared with other similar compounds, such as:
4-amino-5-(ethanesulfonyl)-2-methoxybenzoic acid: This compound shares a similar structure but differs in its functional groups and specific applications.
Amisulpride: An antipsychotic drug that shares some structural similarities and is synthesized using this compound as an intermediate.
The uniqueness of this compound lies in its specific functional groups and the versatility of its applications in various fields.
Properties
IUPAC Name |
methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-4-18(14,15)10-5-7(11(13)17-3)9(16-2)6-8(10)12/h5-6H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJVKZAKHIKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512653 | |
Record name | Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80036-89-1 | |
Record name | Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80036-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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